molecular formula C12H6Cl3FO3S B1520137 2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate CAS No. 1171919-36-0

2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate

Cat. No.: B1520137
CAS No.: 1171919-36-0
M. Wt: 355.6 g/mol
InChI Key: JARSIEXAOYJGNW-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate is an organic compound with the molecular formula C12H6Cl3FO3S. It is a derivative of benzenesulfonic acid where the benzene ring is substituted with chlorine and fluorine atoms. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate typically involves the chlorination and fluorination of phenol derivatives. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and fluorinating agents like xenon difluoride (XeF2) under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the initial formation of the phenol derivative, followed by sequential chlorination and fluorination steps. The process is carried out in large reactors with continuous monitoring to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed in anhydrous ether.

  • Substitution: Nucleophilic substitution reactions are carried out using strong nucleophiles like sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and phenols.

  • Reduction: Production of hydrocarbons and alcohols.

  • Substitution: Generation of various substituted phenols and sulfonic acids.

Scientific Research Applications

2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a probe in biological studies. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

  • Biology: Employed as a fluorescent probe in biological imaging and as a tool in studying enzyme activities.

  • Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an electrophile, reacting with nucleophiles in biological systems to form stable complexes. This interaction can modulate enzyme activities and cellular processes, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate is unique due to its specific combination of chlorine and fluorine substituents on the benzene ring. Similar compounds include:

  • 2,4,6-Trichlorophenol: Lacks the fluorine substituent.

  • 2-Fluorobenzenesulfonic acid: Lacks the chlorine substituents.

  • 2,4,6-Trichlorobenzenesulfonic acid: Lacks the fluorine substituent.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.

Properties

IUPAC Name

(2,4,6-trichlorophenyl) 2-fluorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3FO3S/c13-7-5-8(14)12(9(15)6-7)19-20(17,18)11-4-2-1-3-10(11)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARSIEXAOYJGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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